molecular formula C24H24N4O2 B14890176 1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione

1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione

Cat. No.: B14890176
M. Wt: 400.5 g/mol
InChI Key: HHINVWHFESLTJH-UHFFFAOYSA-N
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Description

1’-(2-Ethylphenyl)-5-isopropyl-1’,7’-dihydrospiro[indoline-3,4’-pyrazolo[3,4-b]pyridine]-2,6’(5’H)-dione is a complex heterocyclic compound that features a spiro structure

Preparation Methods

The synthesis of 1’-(2-Ethylphenyl)-5-isopropyl-1’,7’-dihydrospiro[indoline-3,4’-pyrazolo[3,4-b]pyridine]-2,6’(5’H)-dione typically involves multi-component reactions. One common method includes the reaction of 3-amino-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes and aminopyrazole through deamination cyclization reactions . This process is often carried out in an aqueous medium, making it environmentally friendly.

Chemical Reactions Analysis

1’-(2-Ethylphenyl)-5-isopropyl-1’,7’-dihydrospiro[indoline-3,4’-pyrazolo[3,4-b]pyridine]-2,6’(5’H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

1’-(2-Ethylphenyl)-5-isopropyl-1’,7’-dihydrospiro[indoline-3,4’-pyrazolo[3,4-b]pyridine]-2,6’(5’H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(2-Ethylphenyl)-5-isopropyl-1’,7’-dihydrospiro[indoline-3,4’-pyrazolo[3,4-b]pyridine]-2,6’(5’H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity and thus exhibiting anti-tubercular properties . The compound’s structure allows it to form hydrogen bonds and other interactions with its target proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar compounds to 1’-(2-Ethylphenyl)-5-isopropyl-1’,7’-dihydrospiro[indoline-3,4’-pyrazolo[3,4-b]pyridine]-2,6’(5’H)-dione include other pyrazolo[3,4-b]pyridine derivatives. These compounds share the core pyrazolo[3,4-b]pyridine structure but differ in their substituents, which can significantly alter their biological activity and chemical properties. Examples include:

The uniqueness of 1’-(2-Ethylphenyl)-5-isopropyl-1’,7’-dihydrospiro[indoline-3,4’-pyrazolo[3,4-b]pyridine]-2,6’(5’H)-dione lies in its spiro structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

1'-(2-ethylphenyl)-5-propan-2-ylspiro[1H-indole-3,4'-5,7-dihydropyrazolo[3,4-b]pyridine]-2,6'-dione

InChI

InChI=1S/C24H24N4O2/c1-4-15-7-5-6-8-20(15)28-22-18(13-25-28)24(12-21(29)27-22)17-11-16(14(2)3)9-10-19(17)26-23(24)30/h5-11,13-14H,4,12H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

HHINVWHFESLTJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C3=C(C=N2)C4(CC(=O)N3)C5=C(C=CC(=C5)C(C)C)NC4=O

Origin of Product

United States

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